Oxibendazol

Descripción general

Descripción

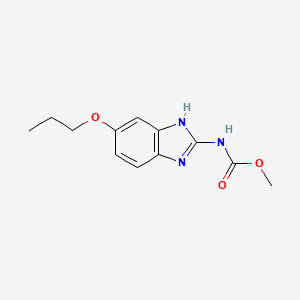

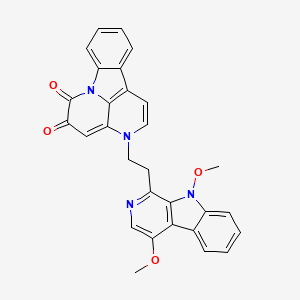

Oxibendazole is a benzimidazole drug that is used to protect against roundworms, strongyles, threadworms, pinworms, and lungworm infestations in horses and some domestic pets . It is usually white to yellowish in appearance and may take the form of a powder, tablet, or paste .

Synthesis Analysis

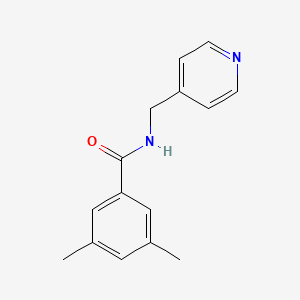

The synthesis of Oxibendazole involves several steps . 4‑Hydroxyacetamide is alkylated with n-propyl bromide in the presence of potassium hydroxide to give the ether. Nitration of this product with nitric and sulfuric acids proceeds at the position ortho to the amide group, which is then reduced with SnCl2 to yield the phenylenediamine derivative .Molecular Structure Analysis

Oxibendazole belongs to the class of organic compounds known as 2-benzimidazolylcarbamic acid esters . These are aromatic heteropolycyclic compounds that contain a carbamic acid ester group, which is N-linked to the C2-atom of a benzimidazole moiety .Chemical Reactions Analysis

Oxibendazole causes degenerative alterations in the tegument and intestinal cells of the worm by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules .Physical And Chemical Properties Analysis

Oxibendazole has a molecular formula of C12H15N3O3 and a molar mass of 249.270 g·mol−1 . It is usually white to yellowish in appearance .Aplicaciones Científicas De Investigación

Tratamiento de Infecciones Intestinales por Helmintos

El Oxibendazol se encuentra actualmente en ensayos de fase III para el tratamiento de infecciones intestinales por helmintos . Funciona causando alteraciones degenerativas en el tegumento y las células intestinales del gusano al unirse al sitio sensible a la colchicina de la tubulina, inhibiendo así su polimerización o ensamblaje en microtúbulos . Esto lleva a una absorción deteriorada de glucosa por las etapas larval y adulta de los parásitos susceptibles, y agota sus reservas de glucógeno .

Uso Veterinario

El this compound también está aprobado para uso veterinario . Se utiliza para tratar una variedad de infecciones parasitarias por gusanos en animales, contribuyendo a la salud y el bienestar del ganado y las mascotas.

Investigación del Cáncer

Estudios recientes han mostrado promesa en el uso de this compound para el tratamiento de malignidades . Específicamente, se ha encontrado que reprime el crecimiento de células de cáncer de próstata en líneas celulares de cáncer de próstata humano independiente de andrógenos .

Estudios de Formulación de Fármacos

La solubilidad del this compound está estrechamente relacionada con su formulación . Se ha realizado investigación para medir y correlacionar la solubilidad del this compound en varios solventes, lo cual es crucial para su entrega efectiva en aplicaciones médicas y veterinarias .

Investigación Termodinámica

Los estudios sobre this compound también contribuyen a nuestra comprensión de la termodinámica . La investigación ha encontrado que la disolución del this compound es un proceso endotérmico y favorable a la entropía .

Estudios de Interacción Molecular

Los datos de solubilidad del this compound en varios solventes se pueden utilizar para analizar las interacciones moleculares soluto-solvente . Esta información es valiosa en el campo de la química física y puede ayudar en el diseño de nuevos fármacos y formulaciones.

Mecanismo De Acción

Target of Action

Oxibendazole primarily targets the tubulin beta-4B chain in organisms . Tubulin is a structural protein of microtubules, which are important organelles involved in the motility, division, and secretion processes of cells in all living organisms .

Mode of Action

Oxibendazole interacts with its target by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules . This interaction leads to degenerative alterations in the tegument and intestinal cells of the worm .

Biochemical Pathways

The inhibition of microtubule assembly by Oxibendazole affects the uptake of glucose by the larval and adult stages of the susceptible parasites, leading to the depletion of their glycogen stores . This blocks the energy management mechanism of the worms, which are then paralyzed and eventually die or are expelled .

Pharmacokinetics

Oxibendazole, like most benzimidazoles, is almost insoluble in water and is poorly absorbed into the bloodstream when administered orally .

Result of Action

The molecular and cellular effects of Oxibendazole’s action include degenerative changes in the endoplasmic reticulum, the mitochondria of the germinal layer, and the subsequent release of lysosomes . These changes result in decreased production of adenosine triphosphate (ATP), which is the energy required for the survival of the helminth . Due to diminished energy production, the parasite is immobilized and eventually dies .

Action Environment

The action, efficacy, and stability of Oxibendazole can be influenced by environmental factors. For instance, the rate of passage of Oxibendazole is slowed by the rumen or cecum in ruminants and horses, which increases its efficacy against immature and arrested larvae and adult nematodes .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl N-(6-propoxy-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOCRURYZCVHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045625 | |

| Record name | Oxibendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Oxibendazole causes degenerative alterations in the tegument and intestinal cells of the worm by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules. The loss of the cytoplasmic microtubules leads to impaired uptake of glucose by the larval and adult stages of the susceptible parasites, and depletes their glycogen stores. Degenerative changes in the endoplasmic reticulum, the mitochondria of the germinal layer, and the subsequent release of lysosomes result in decreased production of adenosine triphosphate (ATP), which is the energy required for the survival of the helminth. Due to diminished energy production, the parasite is immobilized and eventually dies. | |

| Record name | Oxibendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

20559-55-1 | |

| Record name | Oxibendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20559-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxibendazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020559551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxibendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxibendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxibendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxibendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXIBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/022N12KJ0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol](/img/structure/B1677777.png)

![[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-dimethyl-17-[(2S)-6-methyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B1677800.png)